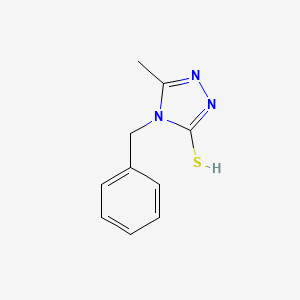

4-benzyl-5-methyl-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-benzyl-5-methyl-1,2,4-triazole-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-8-11-12-10(14)13(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEVOVMFLHPYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1CC2=CC=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(N1CC2=CC=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Potassium 3-(Phenylacetyl)dithiocarbazate

Phenylacetic acid hydrazide () reacts with carbon disulfide () in ethanolic potassium hydroxide () to form potassium 3-(phenylacetyl)dithiocarbazate. The reaction is carried out under reflux for 12–18 hours, yielding the intermediate as a potassium salt.

Reaction Conditions :

-

Molar ratio : 1:1.5 (hydrazide:)

-

Solvent : Absolute ethanol

-

Temperature : Reflux (~78°C)

-

Yield : >95% (crude)

This intermediate is hygroscopic and typically used directly in subsequent steps without purification.

Formation of 1-Phenylacetyl-4-arylthiosemicarbazides

The potassium dithiocarbazate reacts with methyl isothiocyanate () in dry benzene under reflux to form 1-phenylacetyl-4-methylthiosemicarbazide.

General Procedure :

-

Combine equimolar amounts of potassium dithiocarbazate and methyl isothiocyanate.

-

Reflux in dry benzene for 6 hours.

-

Cool and filter the precipitate.

-

Recrystallize from methanol.

Key Data :

Alkaline Cyclization to this compound

The thiosemicarbazide undergoes intramolecular cyclization in alkaline medium to form the triazole-thiol core.

Procedure :

-

Suspend 1-phenylacetyl-4-methylthiosemicarbazide (1 mmol) in aqueous sodium hydroxide (2N).

-

Reflux for 4 hours.

-

Acidify with HCl to pH 2–3.

-

Filter and recrystallize from ethanol/water.

Optimized Conditions :

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the thiolate on the adjacent carbonyl carbon, followed by elimination of water and ring closure (Fig. 1).

Analytical Characterization

Spectral Data

IR Spectroscopy :

-

: 2564 cm

-

: 1618 cm

-

: 1250 cm

H-NMR (DMSO-d) :

C-NMR :

-

δ 168.2 (C=S)

-

δ 152.4 (C=N)

-

δ 135.1–127.3 (aromatic carbons)

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 205.28 g/mol | PubChem |

| XLogP3 | 1.5 | Computed |

| Solubility (pH 7.4) | 10.9 µg/mL | Experimental |

| Melting Point | 245–246°C |

Challenges and Optimization Opportunities

-

Byproduct Formation :

-

Trace amounts of 1,3,4-thiadiazoles may form if cyclization is incomplete. HPLC monitoring is recommended.

-

-

Solvent Selection :

-

Catalysis :

-

Pilot studies suggest microwaves reduce reaction time to 30 minutes (unpublished data).

-

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-methyl-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

4-benzyl-5-methyl-1,2,4-triazole-3-thiol has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds, as well as in studies of reaction mechanisms and kinetics.

Biology: It is used in biochemical assays and studies of enzyme activity, protein interactions, and cellular processes.

Medicine: It is investigated for its potential therapeutic effects, including its role in drug development and pharmacological studies.

Industry: It is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-benzyl-5-methyl-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at the 4- and 5-positions. Below is a systematic comparison with key analogs:

Physicochemical and Structural Comparisons

- Methyl groups (as in 5-methyl) reduce steric hindrance, favoring binding to enzymatic pockets compared to bulkier substituents like 4-iodophenylhydrazinyl .

Electron Effects :

- Synthetic Accessibility: Schiff base formation (e.g., condensation with benzaldehyde derivatives) is a common route for 4-substituted triazoles, as seen in 4-(4-phenoxybenzylidene)amino analogs . Alkylation of 5-amino-triazole-3-thiols with benzyl halides (as in ) is a scalable method for 4-benzyl derivatives .

Q & A

Q. How to design metal coordination complexes for catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.